molecular formula C12H15N3 B11898509 2-(tert-Butyl)quinoxalin-6-amine

2-(tert-Butyl)quinoxalin-6-amine

Katalognummer: B11898509
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: BBWWDOITGGTVPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(tert-Butyl)quinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties. This compound features a quinoxaline core substituted with a tert-butyl group at the 2-position and an amine group at the 6-position. Quinoxalines are significant in medicinal chemistry due to their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the reaction of o-phenylenediamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and continuous-flow processes are used to enhance efficiency and yield . These methods allow for the rapid and scalable production of quinoxaline derivatives, including 2-(tert-Butyl)quinoxalin-6-amine.

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butyl)quinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(tert-Butyl)quinoxalin-6-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)quinoxalin-6-amine involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes and proteins essential for the survival and replication of microorganisms and cancer cells. For example, it may inhibit DNA gyrase in bacteria or topoisomerase in cancer cells, leading to cell death . The exact molecular pathways involved depend on the specific biological context and target organism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(tert-Butyl)quinoxalin-6-amine is unique due to the presence of the tert-butyl group, which can influence its lipophilicity and biological activity. This structural modification can enhance its ability to penetrate cell membranes and interact with molecular targets, making it a valuable compound in drug discovery and development .

Eigenschaften

Molekularformel

C12H15N3

Molekulargewicht

201.27 g/mol

IUPAC-Name

2-tert-butylquinoxalin-6-amine

InChI

InChI=1S/C12H15N3/c1-12(2,3)11-7-14-10-6-8(13)4-5-9(10)15-11/h4-7H,13H2,1-3H3

InChI-Schlüssel

BBWWDOITGGTVPR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CN=C2C=C(C=CC2=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.